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Compound of Interest

Compound Name: Amino-PEG27-amine

Cat. No.: B2677397 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Amino-PEG27-amine is a homobifunctional polyethylene glycol (PEG) linker featuring a chain

of 27 ethylene glycol units terminated by primary amine groups at both ends.[1][2] Its chemical

formula is C56H116N2O27 with a molecular weight of approximately 1249.5 g/mol .[1] The

PEG backbone imparts high water solubility, biocompatibility, and flexibility, which can reduce

the immunogenicity of conjugated molecules and prevent aggregation.[3][4] The terminal

primary amines are reactive nucleophiles that can readily form stable amide bonds with

molecules containing activated carboxyl groups (like N-hydroxysuccinimide esters) or

carboxylic acids in the presence of coupling agents. This makes Amino-PEG27-amine an

invaluable tool for crosslinking proteins, developing antibody-drug conjugates (ADCs),

functionalizing nanoparticles, and creating hydrogels.

Core Reaction Principles
The primary application of Amino-PEG27-amine involves the formation of a stable amide

bond. This can be achieved through two main pathways:

Reaction with N-Hydroxysuccinimide (NHS) Esters: This is a common and efficient method

for modifying biomolecules. The primary amine of the PEG linker performs a nucleophilic

attack on the NHS ester, displacing the NHS group and forming a stable amide bond. This

reaction is most efficient in a pH range of 7.2 to 9.
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Reaction with Carboxylic Acids (Amide Coupling): This pathway requires a coupling agent,

such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), to activate the

carboxylic acid, making it susceptible to nucleophilic attack by the PEG's amine groups. This

reaction is typically most effective under acidic conditions (pH 4.5-5.5).

Below is a diagram illustrating the general reaction of a primary amine with an activated

carboxyl group.

Caption: Amide bond formation using Amino-PEG27-amine.

Experimental Protocols
Protocol 1: Conjugation of Amino-PEG27-amine with an
NHS Ester
This protocol details the steps for reacting Amino-PEG27-amine with a molecule containing an

NHS ester, such as an NHS-activated protein or small molecule drug.

Materials:

Amino-PEG27-amine

NHS-ester functionalized molecule (e.g., protein, peptide)

Amine-free reaction buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.0

Quenching buffer (e.g., 1M Tris-HCl, pH 7.5; or 1M Glycine)

Anhydrous, water-miscible organic solvent (e.g., DMSO or DMF)

Purification system (e.g., dialysis cassettes, size-exclusion chromatography/gel filtration

column)

Procedure:

Preparation of Reactants:

Allow the Amino-PEG27-amine and NHS-ester reagent vials to equilibrate to room

temperature before opening to prevent moisture condensation.
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Prepare a stock solution of the NHS-ester molecule in anhydrous DMSO or DMF. Do not

prepare stock solutions for long-term storage as the NHS-ester moiety readily hydrolyzes.

Dissolve the target molecule (e.g., protein) in the amine-free reaction buffer (e.g., PBS, pH

7.2). Buffers containing primary amines like Tris or glycine must be avoided as they

compete in the reaction.

Reaction:

Add the desired molar excess of Amino-PEG27-amine to the protein solution. The optimal

molar ratio depends on the number of available reactive sites on the target molecule and

should be determined empirically. A 1:1 or 2:1 molar ratio is a common starting point for

small molecules.

Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.

Reaction times can extend up to 24 hours, depending on the substrate's reactivity.

Quenching:

Stop the reaction by adding the quenching buffer (e.g., Tris or glycine) to a final

concentration of 20-50 mM. This will consume any unreacted NHS esters.

Incubate for an additional 15-30 minutes at room temperature.

Purification:

Remove unreacted PEG linker and byproducts by dialysis against an appropriate buffer or

by using a desalting/gel filtration column.

Analysis and Storage:

Analyze the conjugate using appropriate techniques (e.g., SDS-PAGE, mass

spectrometry, HPLC) to confirm conjugation and assess purity.

Store the final PEGylated product under conditions optimal for the non-PEGylated

molecule.
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Protocol 2: Conjugation using EDC Coupling Agent
This protocol describes the reaction of Amino-PEG27-amine with a molecule containing a

carboxylic acid group using EDC as a coupling agent.

Materials:

Amino-PEG27-amine

Carboxylic acid-containing molecule

EDC (or other carbodiimide coupling agent)

Activation Buffer (e.g., 0.1 M MES, pH 4.5-5.5)

Coupling Buffer (e.g., PBS, pH 7.2)

Anhydrous DMSO or DMF

Quenching/Wash Buffer

Purification system (e.g., desalting column)

Procedure:

Preparation of Reactants:

Equilibrate EDC and the carboxylic acid molecule to room temperature before opening.

Prepare a stock solution of the carboxylic acid in a dry, water-miscible solvent like DMSO

or DMF.

Dissolve the Amino-PEG27-amine in the Coupling Buffer.

Carboxyl Activation:

Dissolve the carboxylic acid-containing molecule in the Activation Buffer.
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Add EDC to the solution and incubate for 15 minutes at room temperature to activate the

carboxyl groups.

Coupling Reaction:

Add the activated carboxylic acid solution to the Amino-PEG27-amine solution.

Allow the reaction to proceed for at least 2 hours at room temperature.

Quenching and Purification:

Quench the reaction to hydrolyze unreacted activated esters.

Purify the conjugate using a desalting column or dialysis to remove excess reagents and

byproducts.

Analysis and Storage:

Characterize the final product to confirm successful conjugation.

Store the conjugate under appropriate conditions.

Data Presentation
The efficiency of conjugation is highly dependent on reaction conditions. The table below

summarizes key parameters and expected outcomes.
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Parameter
Condition for NHS
Ester Reaction

Condition for EDC
Coupling

Rationale & Notes

pH 7.2 - 9.0 4.5 - 5.5 (Activation)

NHS ester coupling is

favored at neutral to

basic pH, while EDC

activation of carboxyl

groups is most

efficient in acidic

conditions.

Molar Ratio
1:1 to 20:1

(Linker:Molecule)

1:1 to 10:1

(Linker:Molecule)

Depends on the

number of reactive

sites. A higher excess

is often used for dilute

protein solutions.

Reaction Time 30 min - 24 hours 2 - 12 hours

Longer times may be

needed for less

reactive substrates or

lower temperatures.

Monitor progress with

LC-MS or TLC.

Temperature 4°C to Room Temp Room Temperature

Lower temperatures

(4°C or on ice) can

slow the hydrolysis of

NHS esters, providing

better control.

Typical Yield 40-70% 30-60%

Yields are highly

substrate-dependent

and require

optimization of the

parameters above.

Experimental Workflow Visualization
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The following diagram outlines the general workflow for a typical bioconjugation experiment

using Amino-PEG27-amine.

1. Reagent Preparation

Dissolve Target Molecule
in Amine-Free Buffer

Dissolve Amino-PEG27-amine
in Buffer/Solvent

Mix Reactants
(Control Molar Ratio)

2. Conjugation Reaction
Incubate

(Control Time & Temp)

3. Quench Reaction

Add Quenching Buffer
(e.g., Tris, Glycine)

4. Purification

Dialysis or
Gel Filtration

5. Analysis & Storage

Characterize Conjugate
(SDS-PAGE, MS, HPLC)

Store Final Product

Click to download full resolution via product page

Caption: General workflow for Amino-PEG27-amine conjugation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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